{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
CAS No.: 937666-44-9
Cat. No.: VC2966118
Molecular Formula: C10H11BrClN3O
Molecular Weight: 304.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937666-44-9 |
|---|---|
| Molecular Formula | C10H11BrClN3O |
| Molecular Weight | 304.57 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10BrN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H |
| Standard InChI Key | KBXQGLXFNQTZMJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCN)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCN)Br.Cl |
Introduction
Chemical Identity and Structure
{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS: 937666-44-9) is characterized by a 1,2,4-oxadiazole heterocyclic core with specific functional group substitutions. The compound features a 4-bromophenyl group at the 3-position of the oxadiazole ring and an ethylamine chain at the 5-position, with the amine presented as a hydrochloride salt. This structural arrangement contributes to its unique chemical properties and potential biological activities .
Chemical Identifiers and Basic Properties
The compound is comprehensively cataloged in various chemical databases with specific identifiers that facilitate its recognition and study in scientific research.
| Property | Value |
|---|---|
| CAS Number | 937666-44-9 |
| PubChem CID | 75176150 |
| Molecular Formula | C₁₀H₁₁BrClN₃O |
| Molecular Weight | 304.57 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
| InChI | InChI=1S/C10H10BrN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H |
| InChIKey | KBXQGLXFNQTZMJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCN)Br.Cl |
| Parent Compound | 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine (CID 23008125) |
Structural Features and Chemical Properties
The compound's structure combines several key features that contribute to its chemical behavior and potential biological activity:
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The 1,2,4-oxadiazole heterocyclic core, containing two nitrogen atoms and one oxygen atom in a five-membered ring
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A 4-bromophenyl substituent at the 3-position, providing lipophilicity and potential halogen bonding capabilities
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An ethylamine chain at the 5-position, offering hydrogen bonding potential and water solubility
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The hydrochloride salt form, enhancing aqueous solubility compared to the free base
These structural elements collectively influence the compound's physical and chemical properties, including solubility, stability, and potential interactions with biological targets .
Synthesis Methods
The synthesis of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves a multi-step process focused on the construction of the 1,2,4-oxadiazole ring followed by appropriate functionalization. Several established synthetic routes can be adapted to produce this specific compound.
General Synthetic Routes for 1,2,4-Oxadiazole Derivatives
Based on established literature procedures for similar compounds, the synthesis of 1,2,4-oxadiazole derivatives typically follows one of several key routes:
Amidoxime-Carboxylic Acid Cyclization
One of the most common approaches involves the reaction of an amidoxime with a carboxylic acid derivative:
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Formation of an amidoxime from the corresponding nitrile (in this case, 4-bromobenzonitrile) using hydroxylamine
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Reaction of the amidoxime with a suitable carboxylic acid derivative containing the desired ethylamine functionality
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Cyclization to form the 1,2,4-oxadiazole ring
Cyclodehydration of Acylated Amidoximes
Another effective route involves the cyclodehydration of N-acylated amidoximes:
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Preparation of 4-bromobenzamidoxime from 4-bromobenzonitrile using hydroxylamine
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Acylation of the amidoxime with a suitable carboxylic acid derivative
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Cyclodehydration to form the 1,2,4-oxadiazole ring
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Further modifications to introduce the ethylamine functionality
Specific Synthesis of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
A specific synthetic route for the target compound, based on approaches used for similar oxadiazole derivatives, might proceed as follows:
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Conversion of 4-bromophenylacetonitrile to the corresponding amidoxime using hydroxylamine
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Formation of the oxadiazole ring through reaction with an appropriate carboxylic acid derivative
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Introduction of the ethylamine functionality
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Treatment with hydrochloric acid to form the hydrochloride salt
For example, in a synthesis described for similar compounds, the following steps were employed:
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Formation of the amidoxime from the nitrile under basic conditions
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Heating with trichloroacetic anhydride to form the oxadiazole ring
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Treatment with ammonium hydroxide or other amine sources to introduce the desired amine functionality
This synthetic approach aligns with established methodologies for preparing structurally similar 1,2,4-oxadiazole derivatives and can be adapted specifically for the target compound.
Pharmacological Properties and Applications
The 1,2,4-oxadiazole scaffold, featured in the title compound, has demonstrated significant versatility in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on studies of structurally similar compounds, {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride may possess several potential pharmacological properties.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer properties. For example:
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Compounds containing the 1,2,4-oxadiazole core substituted with various aryl groups (including 4-bromophenyl) have shown cytotoxic activity against multiple cancer cell lines, including HCT-116 (colorectal), PC-3 (prostate), and SNB-19 (astrocytoma)
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The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring significantly affects anticancer potency, with the 4-bromophenyl moiety potentially contributing favorable properties
Enzyme Inhibition
1,2,4-Oxadiazole derivatives have demonstrated inhibitory effects on various enzymes relevant to disease pathology:
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Studies on similar compounds have shown inhibition of cholinesterases (AChE and BChE), with IC₅₀ values in the micromolar to submicromolar range
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The 4-bromophenyl substituent, as present in our compound, has been found to enhance binding to certain enzyme targets compared to other aryl substitutions
Anti-inflammatory and Other Activities
Other potential applications based on the activities of structurally similar compounds include:
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Anti-inflammatory properties
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Antimicrobial activity
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Neuroprotective effects
Structure-Activity Relationships
Research on similar oxadiazole derivatives provides insights into how specific structural features might influence the biological activity of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride:
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The presence of the 4-bromophenyl group at the 3-position of the oxadiazole ring may enhance lipophilicity and binding to certain protein targets
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The ethylamine moiety at the 5-position could contribute to favorable pharmacokinetic properties and provide a handle for hydrogen bonding interactions with biological targets
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The 1,2,4-oxadiazole core itself serves as a rigid scaffold that can present substituents in specific spatial orientations, potentially enhancing binding to target proteins
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides context for understanding the potential properties of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride:
This comparative analysis suggests that the specific combination of structural features in {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride may confer unique pharmacological properties distinct from, yet related to, those of structurally similar compounds.
Future Research Directions
Based on the properties and potential applications of {2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, several promising research directions emerge:
Structure-Activity Relationship Studies
Further investigation into how structural modifications affect biological activity could yield valuable insights:
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Exploration of various substituents on the phenyl ring beyond the 4-bromo group
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Modification of the ethylamine chain length or substitution pattern
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Investigation of alternative salt forms or prodrug approaches
Targeted Biological Evaluation
Based on the activities observed in similar compounds, specific biological assessments warrant consideration:
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Evaluation against a panel of cancer cell lines, particularly those where similar oxadiazole derivatives have shown promise
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Assessment of cholinesterase inhibition and potential applications in neurodegenerative disorders
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Investigation of potential anti-inflammatory or antimicrobial properties
Medicinal Chemistry Optimization
The compound could serve as a valuable starting point for medicinal chemistry campaigns:
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Optimization of pharmacokinetic properties through structural modification
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Development of structure-based design approaches targeting specific proteins
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Creation of conjugates or hybrid molecules incorporating the oxadiazole scaffold
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